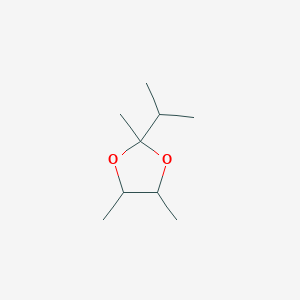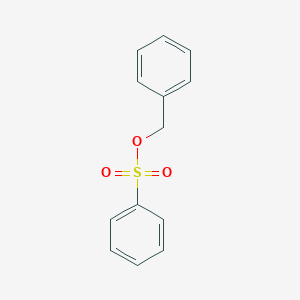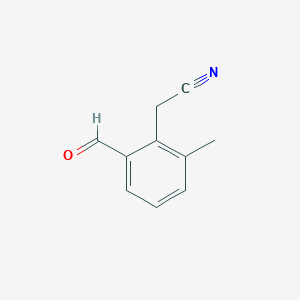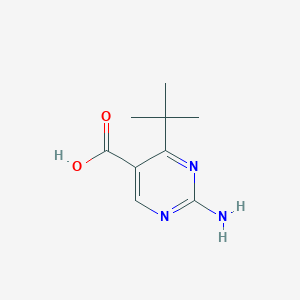
2-Amino-4-tert-butylpyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-tert-butylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism Of Action
2-Amino-4-tert-butylpyrimidine-5-carboxylic acid has been shown to inhibit DHODH by binding to the enzyme's active site. This inhibition leads to a decrease in pyrimidine biosynthesis, which can ultimately result in cell death. The exact mechanism of action of 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid is still being studied.
Biochemical And Physiological Effects
Inhibition of DHODH by 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, reduce inflammation in autoimmune diseases, and inhibit viral replication. However, the exact effects of 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid on different cell types and diseases are still being investigated.
Advantages And Limitations For Lab Experiments
2-Amino-4-tert-butylpyrimidine-5-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for DHODH inhibition. However, the compound's low solubility in water and the need for organic solvents can limit its use in some experiments. Additionally, the compound's potential cytotoxicity and off-target effects should be considered when designing experiments.
Future Directions
For research on 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid include the development of more efficient synthesis methods, the investigation of the compound's effects on different cell types and diseases, and the exploration of its potential as a therapeutic agent. Additionally, the development of new probes for DHODH activity using 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid as a template can provide new tools for studying pyrimidine biosynthesis and related diseases.
In conclusion, 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid has shown potential as a tool for scientific research, particularly in the field of pyrimidine biosynthesis and related diseases. Further investigation of this compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions can provide valuable insights into its potential as a therapeutic agent.
Synthesis Methods
2-Amino-4-tert-butylpyrimidine-5-carboxylic acid can be synthesized using various methods, including the reaction of 2-amino-4-tert-butyl-5-formamidopyrimidine with ethyl chloroformate, followed by hydrolysis of the resulting ethyl ester. Another method involves the reaction of 2-amino-4-tert-butylpyrimidine-5-carboxylic acid with acetyl chloride, followed by the addition of sodium acetate. The yield of the synthesis method varies depending on the conditions used.
Scientific Research Applications
2-Amino-4-tert-butylpyrimidine-5-carboxylic acid has been used in scientific research as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Inhibition of DHODH has been shown to have potential therapeutic applications in the treatment of cancer, autoimmune diseases, and viral infections. 2-Amino-4-tert-butylpyrimidine-5-carboxylic acid has also been studied as a potential probe for the detection of DHODH activity.
properties
CAS RN |
127958-04-7 |
|---|---|
Product Name |
2-Amino-4-tert-butylpyrimidine-5-carboxylic acid |
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-amino-4-tert-butylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)6-5(7(13)14)4-11-8(10)12-6/h4H,1-3H3,(H,13,14)(H2,10,11,12) |
InChI Key |
BULMUPMSQNUNKD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC(=NC=C1C(=O)O)N |
Canonical SMILES |
CC(C)(C)C1=NC(=NC=C1C(=O)O)N |
synonyms |
5-Pyrimidinecarboxylic acid, 2-amino-4-(1,1-dimethylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



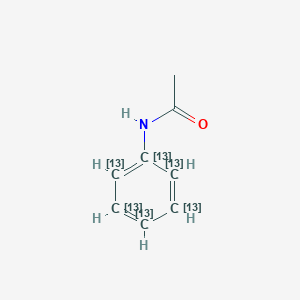
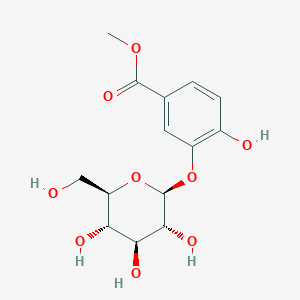
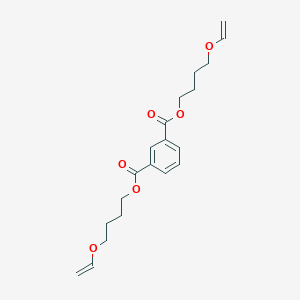
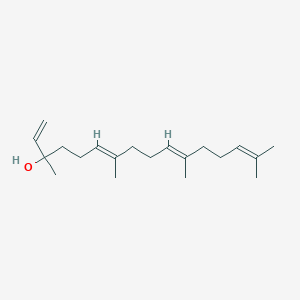


acetate](/img/structure/B138785.png)
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
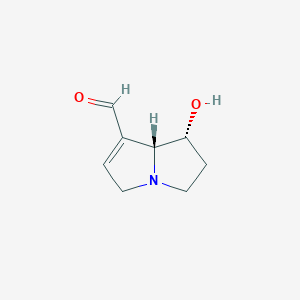
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)
![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)
